molecular formula C23H22N2O4 B2841538 Methyl 4-(1-(2,5-dimethylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate CAS No. 946304-30-9

Methyl 4-(1-(2,5-dimethylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate

Cat. No. B2841538
CAS RN: 946304-30-9
M. Wt: 390.439
InChI Key: CIYOVCKDLNPIID-UHFFFAOYSA-N
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Description

Typically, compounds like this one belong to a class of organic compounds known as amides or esters. They are often used in the pharmaceutical industry and in research due to their potential biological activities .


Synthesis Analysis

The synthesis of similar compounds often involves multi-step reactions, including the formation of amide or ester bonds . The exact synthesis process would depend on the specific structure of the compound.


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy .


Chemical Reactions Analysis

The chemical reactions involving similar compounds can be complex and depend on the specific functional groups present in the molecule .

Scientific Research Applications

Antimicrobial and Antifungal Applications

Dihydropyridine derivatives have been synthesized and evaluated for their antimicrobial activity against a variety of Gram-positive and Gram-negative bacteria, as well as their antifungal activity against fungi like Aspergillus fumigatus and Candida albicans. Some of these compounds displayed significant antimicrobial activity, with certain derivatives outperforming reference drugs in terms of minimum inhibitory concentration (MIC) values (Ghorab et al., 2017).

Antitumor Applications

In the context of antitumor research, dihydropyridine derivatives have been studied for their ability to inhibit critical viral enzymes like HIV-integrase, which is essential for the replication of the virus and a target for AIDS treatment. Specific modifications to these molecules have yielded compounds with potent inhibitory effects on the HIV-integrase-catalyzed strand transfer process, demonstrating their potential as antiviral agents (Pace et al., 2007).

Analgesic Applications

Further research into the modification of the pyridine moiety in related molecules has indicated that such alterations can enhance their analgesic properties. This suggests the possibility of optimizing the biological activities of dihydropyridine derivatives through chemical modifications, potentially leading to new analgesic compounds (Ukrainets et al., 2015).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is often studied using in vitro and in vivo experiments, as well as computational methods .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific structure and properties. Safety data sheets (SDS) provide information on the potential hazards of a compound, as well as recommendations for handling and storage .

Future Directions

The future research directions for a compound would depend on its potential applications. For example, if the compound shows promising biological activity, future research might focus on optimizing its structure to improve its efficacy and reduce any potential side effects .

properties

IUPAC Name

methyl 4-[[1-[(2,5-dimethylphenyl)methyl]-2-oxopyridine-3-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O4/c1-15-6-7-16(2)18(13-15)14-25-12-4-5-20(22(25)27)21(26)24-19-10-8-17(9-11-19)23(28)29-3/h4-13H,14H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIYOVCKDLNPIID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C=CC=C(C2=O)C(=O)NC3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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